molecular formula C20H20N2OS B11608690 4-(4-ethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

4-(4-ethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No.: B11608690
M. Wt: 336.5 g/mol
InChI Key: PPFNPANBWYSGCR-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and thionation. One common method involves the reaction of 2-aminobenzamide with 4-ethoxybenzaldehyde in the presence of a suitable acid catalyst to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the quinazoline core. Finally, the thione group is introduced using a thionating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the thione group to a thiol or the quinazoline core to a dihydroquinazoline using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the ethoxy group or the quinazoline core using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, dihydroquinazolines

    Substitution: Substituted quinazolines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione

InChI

InChI=1S/C20H20N2OS/c1-2-23-15-10-7-14(8-11-15)18-17-12-9-13-5-3-4-6-16(13)19(17)22-20(24)21-18/h3-8,10-11,18H,2,9,12H2,1H3,(H2,21,22,24)

InChI Key

PPFNPANBWYSGCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2

solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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